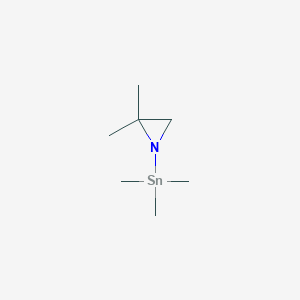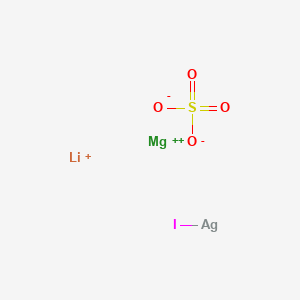
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium is a compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The thiazole moiety in this compound is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This unique structure imparts various chemical and biological properties to the compound, making it of interest in multiple fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:
Aromatic Amine Precursor: The starting material is usually an aromatic amine, such as 4-(1,3-Thiazol-2-ylsulfamoyl)aniline.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring to ensure the stability of the diazonium salt, as these compounds can be quite reactive and unstable under certain conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (for iodination), copper(I) chloride (for chlorination), and sodium hydroxide (for hydroxylation).
Coupling Reactions: These reactions typically occur in alkaline conditions with phenols or aromatic amines as coupling partners.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: The corresponding aromatic amine.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium involves its ability to form reactive intermediates, such as free radicals or electrophiles, which can interact with various molecular targets. The thiazole moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting cellular processes. The diazonium group can also undergo substitution reactions, leading to the formation of bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Thiazol-2-ylsulfamoyl)aniline: The precursor to the diazonium salt.
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride: A related compound with a sulfonyl fluoride group.
Sulfathiazole: A sulfa drug with antimicrobial properties.
Uniqueness
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium is unique due to its diazonium group, which imparts distinct reactivity compared to other thiazole derivatives. This reactivity makes it valuable in synthetic chemistry for the preparation of various aromatic compounds and azo dyes.
Eigenschaften
CAS-Nummer |
58064-75-8 |
|---|---|
Molekularformel |
C9H7N4O2S2+ |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
4-(1,3-thiazol-2-ylsulfamoyl)benzenediazonium |
InChI |
InChI=1S/C9H7N4O2S2/c10-12-7-1-3-8(4-2-7)17(14,15)13-9-11-5-6-16-9/h1-6H,(H,11,13)/q+1 |
InChI-Schlüssel |
MDKTZTVIAYMTAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+]#N)S(=O)(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)








![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)

